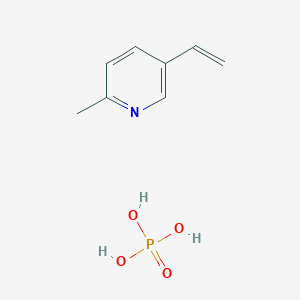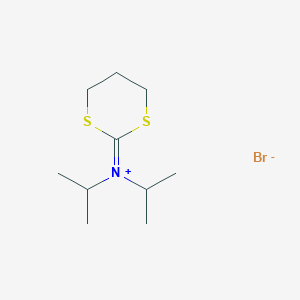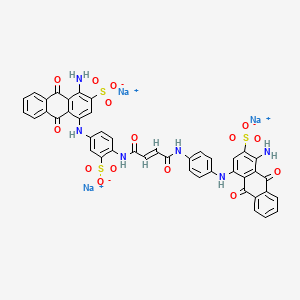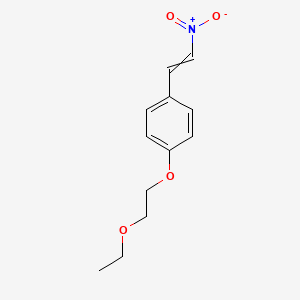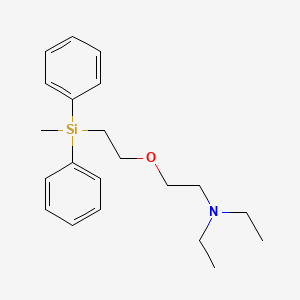
Ethanamine, N,N-diethyl-2-(2-(methyldiphenylsilyl)ethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanamine, N,N-diethyl-2-(2-(methyldiphenylsilyl)ethoxy)- is a complex organic compound that belongs to the class of amines. This compound is characterized by the presence of an ethanamine backbone with diethyl and methyldiphenylsilyl groups attached. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, N,N-diethyl-2-(2-(methyldiphenylsilyl)ethoxy)- typically involves multiple steps. One common method includes the reaction of diethylamine with a suitable precursor containing the methyldiphenylsilyl group. The reaction conditions often require the presence of a base, such as sodium hydride, and an appropriate solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous monitoring and control of reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethanamine, N,N-diethyl-2-(2-(methyldiphenylsilyl)ethoxy)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted ethanamine derivatives.
Scientific Research Applications
Ethanamine, N,N-diethyl-2-(2-(methyldiphenylsilyl)ethoxy)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanamine, N,N-diethyl-2-(2-(methyldiphenylsilyl)ethoxy)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethanamine, N-ethyl-: A simpler amine with similar reactivity but lacking the methyldiphenylsilyl group.
Ethanamine, 2,2-dimethoxy-N-methyl-: Another amine with different substituents, leading to different chemical properties.
Uniqueness
Ethanamine, N,N-diethyl-2-(2-(methyldiphenylsilyl)ethoxy)- is unique due to the presence of the methyldiphenylsilyl group, which imparts specific chemical and physical properties. This makes it suitable for specialized applications in research and industry.
Properties
CAS No. |
70737-24-5 |
|---|---|
Molecular Formula |
C21H31NOSi |
Molecular Weight |
341.6 g/mol |
IUPAC Name |
N,N-diethyl-2-[2-[methyl(diphenyl)silyl]ethoxy]ethanamine |
InChI |
InChI=1S/C21H31NOSi/c1-4-22(5-2)16-17-23-18-19-24(3,20-12-8-6-9-13-20)21-14-10-7-11-15-21/h6-15H,4-5,16-19H2,1-3H3 |
InChI Key |
UGLCUDGWURZMFY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOCC[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-Methylbicyclo[4.4.1]undecane-11-carbonitrile](/img/structure/B14476271.png)
![3-[3-(2-Cyanoethylsulfanyl)propylsulfanyl]propanenitrile](/img/structure/B14476276.png)
![2-[(E)-(5-methyl-1,3,4-thiadiazol-2-yl)iminomethyl]phenol](/img/structure/B14476287.png)
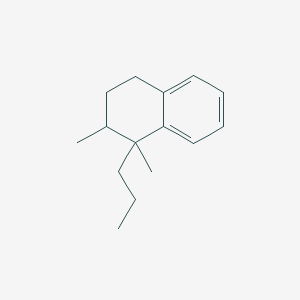
![N-[(E)-(2,2-dimethylhydrazino)methylidene]methanesulfonamide](/img/structure/B14476296.png)

